[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate
Description
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-16-23(33-20-12-10-18(26)11-13-20)24(28(27-16)19-7-5-4-6-8-19)32-25(29)17-9-14-21(30-2)22(15-17)31-3/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFQSRPUJKQRSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole core, followed by the introduction of the chlorophenyl, sulfanyl, and phenyl substituents. The final step involves esterification with 3,4-dimethoxybenzoic acid. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, compounds similar to [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] have been evaluated for their inhibitory effects on glioma cell lines. A specific derivative demonstrated significant growth inhibition in glioblastoma cells by targeting the AKT signaling pathway, which is crucial for tumor survival and proliferation .
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| 4j | AKT2 | Low micromolar | High (non-cancerous cells) |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that derivatives of this pyrazole can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .
Enzyme Inhibition
The compound's structure allows it to act as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE), which is relevant for neurodegenerative disorders like Alzheimer's disease. The inhibition of AChE could lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .
Case Study 1: Glioma Treatment
In a study published in Nature, researchers synthesized a series of pyrazole derivatives, including [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate. The compound was tested against various glioma cell lines, showing potent inhibition of cell growth and reduced neurosphere formation in patient-derived stem cells. This suggests that the compound may serve as a lead structure for developing new glioma therapies .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of similar pyrazole compounds demonstrated that they could significantly reduce the levels of TNF-alpha and IL-6 in cultured macrophages. This indicates their potential utility in managing chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Benzoate Derivatives ()
The compounds I-6230, I-6232, I-6273, I-6373, and I-6473 share a benzoate ester backbone but differ in substituents (Table 1). Key differences from CPDMB include:
- Core heterocycle : Pyridazine or isoxazole rings in the analogs vs. a pyrazole in CPDMB.
- Linker groups: Amino, thio, or ethoxy linkers in analogs vs. a sulfanyl group in CPDMB.
- Substituents : Methyl or ethyl groups vs. the 3,4-dimethoxybenzoyl group in CPDMB.
Table 1: Structural Comparison of CPDMB with Ethyl Benzoate Analogs
| Compound ID | Core Heterocycle | Linker Group | Substituents |
|---|---|---|---|
| CPDMB | Pyrazole | Sulfanyl | 3,4-Dimethoxybenzoyl |
| I-6230 | Pyridazine | Amino | 4-Pyridazin-3-ylphenethyl |
| I-6373 | Isoxazole | Thio | 3-Methylisoxazol-5-ylphenethyl |
| I-6473 | Isoxazole | Ethoxy | 3-Methylisoxazol-5-ylphenethyl |
Implications :
- The sulfanyl linker in CPDMB may confer greater metabolic stability compared to amino or ethoxy linkers due to reduced susceptibility to enzymatic hydrolysis .
- The 3,4-dimethoxybenzoyl group could enhance solubility compared to non-polar substituents (e.g., methylisoxazole in I-6373) .
Loperamide Derivatives ()
Loperamide analogs (e.g., anhydroloperamide, loperamide piperidinolamide) share a chlorophenyl group and amide/ester functionalities with CPDMB. However, their larger, more complex structures (e.g., piperidine rings, diphenylbutanamide groups) contrast with CPDMB’s pyrazole core.
Research Findings and Gaps
- Structural Insights : The sulfanyl and dimethoxy groups in CPDMB likely modulate electron distribution and steric bulk compared to analogs, influencing binding affinity and solubility.
- Biological Activity: Pyrazole derivatives are known for anti-inflammatory and kinase-inhibitory activities. CPDMB’s activity may differ from pyridazine/isoxazole analogs due to its distinct heterocycle .
- Data Limitations: No experimental data (e.g., solubility, IC50 values) are available in the provided evidence. Further studies using HPLC (for solubility) and enzyme assays (for activity) are needed.
Biological Activity
The compound [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological implications, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrazole core substituted with a chlorophenyl group and a sulfanyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 448.93 g/mol |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Density | Not Available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. In a study investigating various pyrazole derivatives, it was found that certain modifications to the pyrazole ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl and sulfanyl groups in our compound may contribute to its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been widely studied. Compounds similar to [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have demonstrated that specific pyrazole derivatives can inhibit the growth of cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Pyrazoles have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In silico studies indicate that modifications to the pyrazole ring can enhance binding affinity to these enzymes, suggesting possible applications in treating neurodegenerative diseases and managing urea levels in patients with renal issues .
Anti-inflammatory Effects
Inflammation is a common pathway in many diseases, including cancer and autoimmune disorders. Some pyrazole derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The sulfanyl group may play a role in modulating inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of synthesized pyrazole derivatives against several bacterial strains. The results indicated that compounds with similar structures to [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Study 2: Anticancer Activity
In another study focusing on anticancer properties, a series of pyrazole derivatives were tested against various cancer cell lines. The derivative containing the chlorophenyl group demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM. This study supports the hypothesis that structural modifications can enhance anticancer activity .
Q & A
Q. What are the recommended synthetic routes for [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate?
- Methodological Answer : The synthesis typically involves two key steps:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or enol ethers. For example, reacting 4-chlorophenylthiol with a preformed pyrazole intermediate under nucleophilic substitution conditions to introduce the sulfanyl group .
- Step 2 : Esterification of the hydroxyl group on the pyrazole ring with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzoate ester. This is analogous to methods used for structurally related compounds like 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione derivatives .
- Characterization : Confirm regioselectivity using H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How can the electronic and steric effects of substituents influence the compound’s reactivity?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing 4-chlorophenylsulfanyl group decreases electron density on the pyrazole ring, potentially directing electrophilic substitution to specific positions. The 3,4-dimethoxybenzoate ester contributes electron-donating methoxy groups, which stabilize positive charges in intermediates .
- Steric Effects : The bulky phenyl and 3,4-dimethoxybenzoate groups may hinder reactions at the pyrazole C-3 position. Steric maps derived from X-ray crystallography (e.g., as in triazole-thione analogs) can quantify spatial hindrance .
Advanced Research Questions
Q. What computational strategies are effective for analyzing noncovalent interactions in this compound’s biological targets?
- Methodological Answer :
- Noncovalent Interaction (NCI) Analysis : Use the NCI index, implemented in tools like Multiwfn or Quantum Theory of Atoms in Molecules (QTAIM), to visualize weak interactions (e.g., van der Waals, hydrogen bonds) between the compound and target proteins. For example, the 3,4-dimethoxy groups may engage in CH-π interactions with hydrophobic enzyme pockets .
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses. Parameterize the sulfur atom in the sulfanyl group for accurate charge distribution using density functional theory (DFT) at the B3LYP/6-31G* level .
Q. How can structural contradictions in crystallographic vs. spectroscopic data be resolved?
- Methodological Answer :
- Case Study : If X-ray data (e.g., bond lengths in the pyrazole ring) conflict with NMR-derived NOE (nuclear Overhauser effect) distances:
Validate crystallographic data using R-factor and residual density metrics.
Compare DFT-optimized geometries (e.g., Gaussian 16 at the M06-2X/def2-TZVP level) with experimental structures to identify discrepancies caused by crystal packing forces .
Use dynamic NMR to assess conformational flexibility in solution, which may explain deviations from solid-state data .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- SAR Design : Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with 3,4-dichlorophenyl or altering methoxy to ethoxy groups). Test inhibitory activity against target enzymes (e.g., cyclooxygenase-2 or kinases) using enzyme-linked immunosorbent assays (ELISA) .
- Data Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ constants) or steric descriptors (Taft’s ) with bioactivity. For example, increased electron-withdrawing capacity on the phenyl ring may enhance binding affinity to oxidoreductases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
